molecular formula C21H25N3O4S2 B2881263 4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-55-0

4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2881263
CAS No.: 627833-55-0
M. Wt: 447.57
InChI Key: JTZRQGDUBGAVAO-UHFFFAOYSA-N
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Description

4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene group: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the sulfonyl group: This can be done using sulfonyl chlorides in the presence of a base.

    Addition of the morpholine group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or morpholine moieties.

    Reduction: Reduction reactions might target the sulfonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonyl chlorides, bases like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with oxazole and thiophene rings are often studied for their catalytic properties.

    Material Science: Such compounds can be used in the development of organic semiconductors and conductive polymers.

Biology and Medicine

    Drug Development: The compound might be explored as a potential drug candidate, particularly for its ability to interact with specific biological targets.

    Biological Probes: It could be used as a probe to study biological pathways and mechanisms.

Industry

    Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific biological target. Generally, such compounds might:

    Inhibit enzymes: By binding to the active site or allosteric sites.

    Modulate receptors: By acting as agonists or antagonists.

    Interact with DNA/RNA: Affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylbenzenesulfonyl)-N-[3-(piperidin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
  • 4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine

Uniqueness

The presence of the morpholine group and the specific arrangement of functional groups in 4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine might confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-16-5-7-17(8-6-16)30(25,26)21-20(28-19(23-21)18-4-2-15-29-18)22-9-3-10-24-11-13-27-14-12-24/h2,4-8,15,22H,3,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZRQGDUBGAVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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